2-(2-Sulfanylethyl)guanidine;hydrobromide
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Overview
Description
2-(2-Sulfanylethyl)guanidine;hydrobromide is a compound with the molecular formula C3H9N3S·HBr. It is a derivative of guanidine, featuring a sulfanylethyl group attached to the guanidine moiety. This compound is known for its strong basicity and ability to form hydrogen bonds, making it a versatile reagent in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Sulfanylethyl)guanidine;hydrobromide typically involves the reaction of guanidine with 2-mercaptoethanol in the presence of hydrobromic acid. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:
Guanidine+2-Mercaptoethanol+HBr→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Sulfanylethyl)guanidine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium molybdate dihydrate (Na2MoO4·2H2O) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl guanidine derivatives.
Scientific Research Applications
2-(2-Sulfanylethyl)guanidine;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of heterocycles.
Medicine: Investigated for its potential therapeutic effects, including its role as an antihypertensive agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Sulfanylethyl)guanidine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfanylethyl group can also participate in redox reactions, affecting cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
Guanidine monohydrobromide: Similar in structure but lacks the sulfanylethyl group.
2-Mercaptoethylguanidine: Similar but without the hydrobromide component.
N-alkylguanidines: Differ in the alkyl group attached to the guanidine moiety.
Uniqueness
2-(2-Sulfanylethyl)guanidine;hydrobromide is unique due to the presence of both the sulfanylethyl group and the hydrobromide component. This combination imparts distinct chemical properties, such as enhanced solubility in water and the ability to participate in both nucleophilic and electrophilic reactions .
Properties
CAS No. |
4337-69-3 |
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Molecular Formula |
C3H10BrN3S |
Molecular Weight |
200.10 g/mol |
IUPAC Name |
2-(2-sulfanylethyl)guanidine;hydrobromide |
InChI |
InChI=1S/C3H9N3S.BrH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H |
InChI Key |
LXVXSQZIJYNERR-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)N=C(N)N.Br |
Origin of Product |
United States |
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